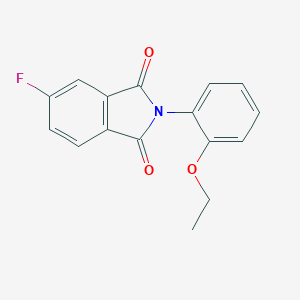![molecular formula C20H20ClN3O2S B258751 5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B258751.png)
5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide, also known as CT-1, is a novel small molecule that has gained significant attention in scientific research. It belongs to the class of thiophene carboxamide derivatives and has shown promising results in various studies.
Wirkmechanismus
5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide exerts its effects through multiple mechanisms. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide also activates the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and cellular defense mechanisms. In addition, 5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide has been shown to modulate the activity of several enzymes and signaling pathways, including PI3K/Akt, MAPK, and JAK/STAT. These mechanisms contribute to the anti-inflammatory, anti-cancer, and neuroprotective effects of 5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide.
Biochemical and Physiological Effects:
5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. 5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide also inhibits the expression of COX-2, an enzyme that plays a key role in inflammation. In addition, 5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide has been shown to induce apoptosis in cancer cells and reduce the growth and metastasis of tumors. 5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide has also been shown to improve mitochondrial function and reduce oxidative stress in neurons. These effects suggest that 5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide has a wide range of potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. 5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide is also stable and can be stored for long periods of time. However, there are some limitations to the use of 5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide in lab experiments. It has low solubility in water and requires the use of organic solvents for administration. 5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide can also be toxic at high concentrations, and the optimal dose for different applications needs to be determined.
Zukünftige Richtungen
There are several future directions for the study of 5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide. One area of research is the development of 5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide analogs with improved pharmacological properties. Another area of research is the investigation of 5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide in clinical trials for various diseases, including cancer and neurodegenerative disorders. The mechanism of action of 5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide needs to be further elucidated to identify potential targets for drug development. In addition, the safety and toxicity of 5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide need to be thoroughly evaluated to ensure its clinical relevance. Overall, 5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide has significant potential for therapeutic applications and warrants further investigation.
Synthesemethoden
The synthesis of 5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide involves the reaction of 2-chlorobenzaldehyde, ethyl cyanoacetate, and thiophene-2-carboxylic acid with diethylamine and methylamine. The reaction takes place in the presence of a base and a catalyst, and the product is obtained after purification and recrystallization. The yield of the reaction is around 50%, and the purity of the product is more than 98%. The synthesis method of 5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide is well-established and has been reported in several research articles.
Wissenschaftliche Forschungsanwendungen
5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects in various preclinical studies. 5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In addition, 5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide has been shown to improve cognitive function and reduce anxiety-like behavior in animal models. These findings suggest that 5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide has a wide range of therapeutic potential and warrants further investigation.
Eigenschaften
Produktname |
5-{[3-(2-chlorophenyl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide |
|---|---|
Molekularformel |
C20H20ClN3O2S |
Molekulargewicht |
401.9 g/mol |
IUPAC-Name |
5-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C20H20ClN3O2S/c1-4-24(5-2)20(26)18-13(3)15(12-22)19(27-18)23-17(25)11-10-14-8-6-7-9-16(14)21/h6-11H,4-5H2,1-3H3,(H,23,25)/b11-10+ |
InChI-Schlüssel |
MQYJPIQZBPTUMU-ZHACJKMWSA-N |
Isomerische SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)/C=C/C2=CC=CC=C2Cl)C#N)C |
SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C=CC2=CC=CC=C2Cl)C#N)C |
Kanonische SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C=CC2=CC=CC=C2Cl)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B258673.png)
![N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethyl-5-methylpyrazole-4-carboxamide](/img/structure/B258674.png)


![Methyl 2-[(3-methoxybenzoyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B258683.png)



![5-chloro-2-methoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B258687.png)
![5-chloro-2-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B258688.png)

